2-{4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamido}benzamide
Description
This compound is a benzamide derivative featuring a chromen (coumarin) core substituted with a methoxy group at position 7 and a ketone at position 3. The chromen moiety is linked via an ether bond to a benzamido group, which is further connected to a secondary benzamide ring.
Properties
IUPAC Name |
2-[[4-(7-methoxy-4-oxochromen-3-yl)oxybenzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O6/c1-30-16-10-11-18-20(12-16)31-13-21(22(18)27)32-15-8-6-14(7-9-15)24(29)26-19-5-3-2-4-17(19)23(25)28/h2-13H,1H3,(H2,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMDVQDTQASOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamido}benzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamido}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 2-{4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamido}benzamide. For instance, derivatives of chromenone have shown promising results against various cancer cell lines. The presence of the chromenone moiety is believed to enhance apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Case Study:
A study published in Pharmaceutical Research demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cells. The mechanism of action was attributed to the induction of oxidative stress and disruption of mitochondrial function .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research indicates that derivatives of benzamide and chromenone can inhibit the growth of both Gram-positive and Gram-negative bacteria. This is particularly relevant given the rising challenge of antibiotic resistance.
Case Study:
In a comparative study, several derivatives were synthesized and tested against standard bacterial strains. The results indicated that certain modifications to the chromenone structure significantly enhanced antibacterial activity, surpassing that of conventional antibiotics .
Table of Antimicrobial Activity
Mechanism of Action
The mechanism of action of 2-{4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamido}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues from
Compounds 7c , 7d , and 7e () share a benzamide backbone but differ in substituents:
- 7c: Contains a 4-aminobutoxy chain and fluoro/iodo substituents.
- 7d: Features a 5-aminopentyloxy chain.
- 7e: Includes a polyether chain (2-(2-aminoethoxy)ethoxy).
Key Differences :
Physical Properties :
| Compound | Yield (%) | Melting Point (°C) | Molecular Formula |
|---|---|---|---|
| 7c | 95 | 146.7–147.7 | C₁₇H₁₈F₃IN₃O₂ |
| 7e | 75 | 197.5–198.5 | C₁₇H₁₈F₃IN₃O₃ |
| Target | N/A | N/A | C₂₄H₁₈N₂O₆ (estimated) |
The higher melting points of 7c–e (e.g., 197.5–198.5°C for 7e ) suggest greater crystallinity due to halogen bonding and aliphatic chain flexibility, whereas the target’s chromen ring may lower melting points due to steric hindrance .
Azetidinone Derivatives from and
Compounds 6b and 6c () incorporate azetidinone (4-membered β-lactam) rings, unlike the target’s chromen system:
- 6b : Contains a 4-methoxyphenyl group and benzyloxy substituent.
- 6c : Features a 4-fluorophenyl group.
Functional Group Analysis :
- IR Spectroscopy : Both 6b and the target show amide C=O stretches (~1640–1670 cm⁻¹), but the target’s chromen 4-oxo group introduces an additional carbonyl peak near 1700 cm⁻¹ .
- NMR Data : The methoxy group in 6b resonates at δ 3.79 ppm, comparable to the target’s 7-methoxy group (expected δ 3.7–3.9 ppm). However, the chromen ring’s aromatic protons in the target would exhibit distinct splitting patterns due to conjugation with the ketone .
Chromen/Coumarin Derivatives from
The compound in (4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate) shares a chromen core but differs in substituents:
- A heptyloxy chain and trifluoromethyl group enhance its hydrophobicity compared to the target’s methoxy and benzamide groups.
- The ester linkage in vs. the ether-amide bond in the target may influence metabolic stability .
Biological Activity
The compound 2-{4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamido}benzamide , a derivative of chromone, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antioxidant properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of 2-{4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamido}benzamide is with a molecular weight of approximately 424.45 g/mol. The structural features include a chromenone moiety linked to a benzamide group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, notably human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cells. The mechanism involves the inhibition of DNA replication and interference with protein synthesis, leading to apoptosis in cancer cells .
- Antioxidant Activity : The compound has demonstrated potent antioxidant properties through various assays, including DPPH radical scavenging and total antioxidant capacity (TAC) methods. These activities suggest its potential role in mitigating oxidative stress-related diseases .
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of chromone derivatives, including the target compound. Below is a summary of key findings:
| Study | Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|---|
| Study 1 | A-549 | 22.09 | Cytotoxic |
| Study 1 | MCF-7 | 6.40 | Cytotoxic |
| Study 2 | A-549 | 9.32 | Cytotoxic |
| Study 2 | MCF-7 | 9.46 | Cytotoxic |
Case Studies
- Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited an IC50 value of 6.40 µg/mL against MCF-7 cells, outperforming standard chemotherapeutic agents like doxorubicin . This indicates a promising therapeutic potential for further development.
- Molecular Docking Studies : Computational modeling has shown that the compound binds effectively to target proteins involved in cancer progression, providing insights into its mechanism of action and supporting its candidacy for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
